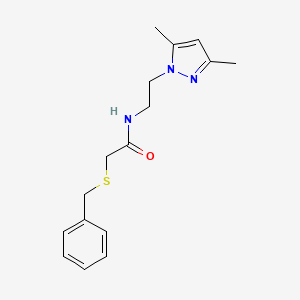

2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is an organic compound that features a benzylthio group and a pyrazolyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves the reaction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine with benzylthioacetic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyrazolyl moiety or the amide group.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the pyrazolyl moiety or amide group.

Substitution: Substituted benzylthio derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide exhibit significant anticancer properties. For instance, thiazole-based compounds have shown promising results against various cancer cell lines, including glioblastoma and melanoma. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole moiety enhance cytotoxicity against these cell lines .

Anticonvulsant Properties

Studies have also explored the anticonvulsant properties of related compounds. For example, derivatives containing thiazole rings have been synthesized and tested for their efficacy in preventing seizures. Such compounds have demonstrated effective protection in electroshock seizure tests, indicating their potential as anticonvulsants .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves tubulin polymerization inhibition, which is crucial for cancer cell proliferation. Compounds like this compound may interfere with microtubule dynamics, thereby inducing apoptosis in cancer cells .

Agricultural Applications

Pesticidal Activity

The benzothiazole and pyrazole moieties present in the compound suggest potential applications as agrochemicals. Research into similar structures has revealed their effectiveness as fungicides and herbicides. The incorporation of these moieties can enhance the bioactivity of agricultural formulations against various pests and pathogens .

Plant Growth Regulation

Additionally, compounds with similar structures have been studied for their ability to act as plant growth regulators. They can influence physiological processes in plants, potentially leading to improved crop yields and resistance to environmental stressors .

Material Science

Coordination Chemistry

The pyrazole component of the compound serves as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and materials synthesis. For instance, trispyrazolylborate complexes have been extensively studied for their catalytic properties in organic transformations .

Polymeric Materials

Research into polymeric materials incorporating thiazole or pyrazole units has shown that they can exhibit enhanced thermal stability and mechanical properties. These materials are being investigated for use in coatings and composite materials due to their unique structural characteristics .

Summary Table of Applications

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating a series of thiazole-containing compounds, one derivative demonstrated an IC50 value of 10 µM against human melanoma cells, showcasing its potential as a lead compound for further development .

Case Study 2: Agricultural Application

A thiazole derivative was tested for its fungicidal activity against Fusarium species, showing a significant reduction in fungal growth at concentrations as low as 50 ppm. This indicates the compound's potential utility in agricultural formulations aimed at disease control .

Mecanismo De Acción

The mechanism of action of 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylthio group and the pyrazolyl moiety can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

- 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propionamide

- 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butyramide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylthio group and pyrazolyl moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Actividad Biológica

2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3OS2, with a molecular weight of 385.6 g/mol. The compound features a benzylthio group and a pyrazole moiety, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant antitumor properties. In particular, pyrazole amides have shown efficacy against various cancer cell lines by inhibiting key proteins involved in tumor progression, such as BRAF(V600E) and EGFR . The incorporation of the 3,5-dimethyl group in the pyrazole ring enhances this activity by increasing lipophilicity and improving cellular uptake.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory pathways . This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Antibacterial Properties

Several studies have reported that pyrazole derivatives exhibit antibacterial activity. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis . The specific structural features of this compound may enhance its effectiveness against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Key observations include:

- Substituent Effects : The presence of the benzylthio group is crucial for enhancing interactions with target proteins.

- Pyrazole Modifications : Variations in the pyrazole ring (e.g., methyl substitutions) can significantly alter potency and selectivity against various biological targets .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong antitumor potential .

- Anti-inflammatory Mechanism : Another study showed that certain pyrazole compounds effectively reduced inflammation in animal models by inhibiting NO production and cytokine release .

| Compound | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| Pyrazole A | Antitumor | 5.0 | BRAF(V600E) |

| Pyrazole B | Anti-inflammatory | 10.0 | TNF-α |

| Pyrazole C | Antibacterial | 15.0 | Cell Membrane |

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-13-10-14(2)19(18-13)9-8-17-16(20)12-21-11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGFPDJSNDSBJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CSCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.